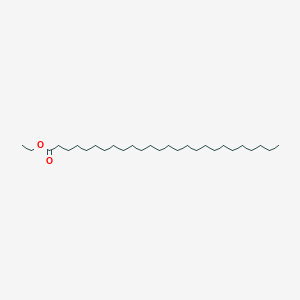

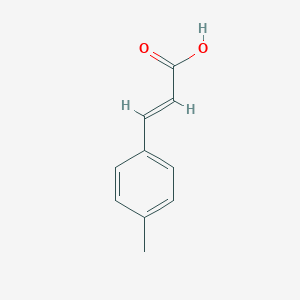

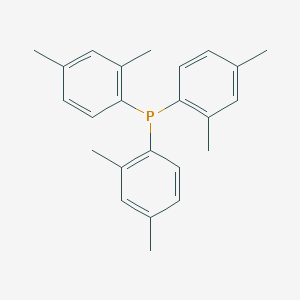

![molecular formula C21H34O5 B153735 (Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid CAS No. 210978-26-0](/img/structure/B153735.png)

(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid

Overview

Description

15-methyl-15R-PGD2 is a prostanoid.

Scientific Research Applications

Isolation and Characterization in Antiglaucoma Agent

Jaggavarapu et al. (2020) investigated the isolation, characterization, and docking studies of a structurally similar compound to (Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid found as an impurity in the preparation of an antiglaucoma agent, Tafluprost. The compound demonstrated anti-glaucoma properties in docking studies, showing similar biological activity to Tafluprost (Jaggavarapu et al., 2020).

Antibacterial Activity from Fatty Acid Hydrazides

Banday, Mattoo, and Rauf (2010) explored the use of fatty acid hydrazides of similar compounds in the synthesis of biologically active oxadiazoles. These compounds, including derivatives of this compound, showed good antimicrobial activity against E. coli (Banday, Mattoo, & Rauf, 2010).

Stability in Urinary Biomarkers

Carmella et al. (2019) investigated urinary metabolites structurally related to this compound, which are biomarkers of oxidative damage and inflammation in cigarette smokers. Their study provides insights into the longitudinal stability of these biomarkers (Carmella et al., 2019).

Synthesis of Analogues and Derivatives

Several studies have focused on the synthesis of structurally similar compounds, examining their potential use in various applications. For instance, Schmidt et al. (2006) detailed the synthesis of 5-hydroxy-3-oxopent-4-enoic acids, which bear structural resemblance and their use in preparing various heterocycles, demonstrating the chemical versatility of these compounds (Schmidt et al., 2006).

Mechanism of Action

Target of Action

The primary targets of 15®-15-methyl Prostaglandin D2 are the Prostaglandin D2 receptor 2 (DP2) and Aldo-keto reductase family 1 member C3 . The DP2 receptor is mainly expressed by the key cells involved in type 2 immune responses, including T H 2 cells, type 2 innate lymphoid cells, and eosinophils .

Mode of Action

15®-15-methyl Prostaglandin D2 interacts with its targets, leading to significant changes in the cells. It induces significant inflammatory cell chemotaxis and degranulation via its interaction with the DP2 receptor . This interaction has serious consequences in the pulmonary milieu, including the release of pro-inflammatory cytokines and harmful cationic proteases .

Biochemical Pathways

The compound affects the Prostaglandin D2 receptor 2 pathway , which plays a significant role in the pathophysiology of asthma . Increased production of Prostaglandin D2 induces significant inflammatory cell chemotaxis and degranulation via its interaction with the DP2 receptor . This interaction leads to the release of pro-inflammatory cytokines and harmful cationic proteases, leading to tissue remodeling, mucus production, structural damage, and compromised lung function .

Pharmacokinetics

It is known that the compound is released upon activation of mast cells and is also synthesized by alveolar macrophages .

Result of Action

The action of 15®-15-methyl Prostaglandin D2 results in bronchoconstriction, platelet-activating-factor-inhibitory, and cytotoxic effects . It also leads to tissue remodeling, mucus production, structural damage, and compromised lung function in the pulmonary milieu .

Action Environment

The action of 15®-15-methyl Prostaglandin D2 is influenced by environmental factors. For instance, the release of Prostaglandin D2, a pro-inflammatory lipid mediator, is stimulated following both non-allergen-dependent (infections, physical stimuli or chemical stimuli) and allergen-dependent immune activation .

Biochemical Analysis

Biochemical Properties

15®-15-methyl Prostaglandin D2 interacts with various enzymes, proteins, and other biomolecules. It increases actin polymerization in human eosinophils and increases cAMP levels in platelets . It is also known to bind to the receptor PTGDR (DP1), as well as CRTH2 (DP2) .

Cellular Effects

15®-15-methyl Prostaglandin D2 has significant effects on various types of cells and cellular processes. It influences cell function by initiating type 2 innate lymphoid cells (ILC2) migration and IL-5/IL-13 cytokine secretion in a PGD2 receptor 2 (DP2)-dependent manner . It also plays a significant role in the pathophysiology of asthma .

Molecular Mechanism

The molecular mechanism of action of 15®-15-methyl Prostaglandin D2 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-18,22,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,18+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXLUMAOXBULOZ-BKVRKCTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@](C)(/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

210978-26-0 | |

| Record name | (5Z,9α,13E,15R)-9,15-Dihydroxy-15-methyl-11-oxoprosta-5,13-dien-1-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210978-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

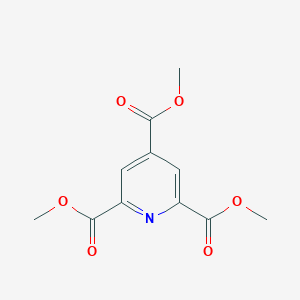

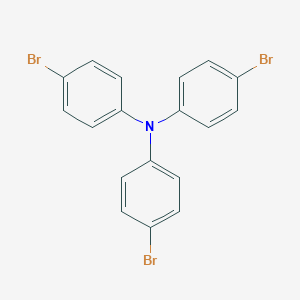

![ethyl 5-amino-1-[(tert-butoxycarbonyl)amino]-4-cyano-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B153677.png)

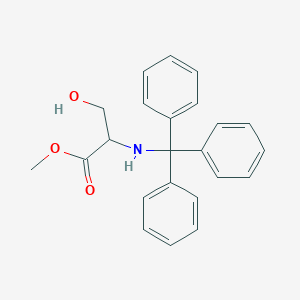

![4-[(3s,4r)-4-(4-Hydroxyphenyl)hexan-3-yl]cyclohex-3-en-1-one](/img/structure/B153684.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B153690.png)